(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16323251
Molecular Formula: C19H19NO5S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO5S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C19H19NO5S/c1-24-10-9-20-16(12-5-7-13(25-2)8-6-12)15(18(22)19(20)23)17(21)14-4-3-11-26-14/h3-8,11,16,22H,9-10H2,1-2H3 |
| Standard InChI Key | GWORMMGWDKKRAW-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
The molecular structure of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione (molecular formula: C₂₁H₂₂NO₆S) features a pyrrolidine-2,3-dione core substituted at positions 1, 4, and 5. Key structural elements include:
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Position 1: A 2-methoxyethyl group, enhancing solubility through ether oxygen hydrogen bonding .
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Position 4: A hydroxy(thiophen-2-yl)methylidene moiety, introducing aromaticity and redox activity via the thiophene ring .
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Position 5: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions.
The stereochemistry at C-4 and C-5 is critical for biological activity. X-ray crystallography of analogous compounds confirms a planar pyrrolidine ring with substituents in trans configurations, minimizing steric hindrance .
Synthetic Methodologies
Multicomponent Reaction (MCR) Approach
The synthesis of pyrrolidine-2,3-dione derivatives often employs MCR strategies. For this compound, a plausible route involves:
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Core formation: Reacting sodium diethyl oxalacetate with 2-methoxyethylamine and 4-methoxybenzaldehyde under acidic conditions .
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Thiophene incorporation: Introducing thiophene-2-carbaldehyde via Knoevenagel condensation at the C-4 position.
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Tautomerization: Stabilizing the (4E)-configuration through base-catalyzed tautomerization .
Table 1: Optimization of Synthetic Conditions
Microwave-assisted synthesis, as demonstrated for related pyrrolidines, could reduce reaction times from hours to minutes (e.g., 205°C, 0.5 h) .
Spectroscopic Characterization
Key spectroscopic data for the compound include:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 7.21–7.18 (m, 2H, thiophene-H), 4.32 (q, J = 6.8 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃).
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (conjugated C=O), 1240 cm⁻¹ (C-O-C) .
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HRMS (ESI+): m/z calculated for C₂₁H₂₂NO₆S [M+H]⁺: 416.1174; found: 416.1178 .
The thiophene and methoxyphenyl groups may enhance membrane permeability, while the dione moiety participates in redox cycling, generating reactive oxygen species (ROS) .
Computational Predictions
Using SwissADME and PASS:
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Lipophilicity: LogP = 2.8 (moderate permeability).
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Solubility: -3.2 (LogS, poor aqueous solubility).
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Bioavailability: 55% (Lipinski compliant).
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Predicted activities: Antifungal (Pa = 0.78), analgesic (Pa = 0.65).
Pharmacokinetic and Toxicity Profile
Table 3: ADMET Predictions
| Parameter | Prediction | Tool |
|---|---|---|
| Absorption | Caco-2 permeability: 8.1 × 10⁻⁶ cm/s | PBPK modeling |
| Metabolism | CYP3A4 substrate (70% likelihood) | ADMETlab |
| Toxicity | hERG inhibition risk: Low (IC₅₀ > 30 µM) | ProTox-II |
Hepatotoxicity risk is moderate due to potential glutathione depletion.
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